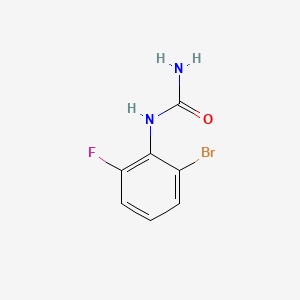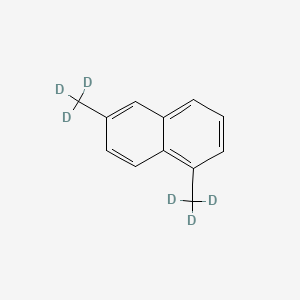
1,6-Di(methyl-d3)-naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Di(methyl-d3)-naphthalene: is a deuterated form of naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This compound is characterized by the substitution of hydrogen atoms with deuterium atoms at specific positions, making it a valuable tool in various scientific research applications, particularly in the field of spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Di(methyl-d3)-naphthalene typically involves the deuteration of 1,6-dimethylnaphthalene. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of a deuterium source, such as deuterium gas (D2), and a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through rigorous quality control measures, including chromatographic purification and spectroscopic analysis.
Chemical Reactions Analysis
Types of Reactions
1,6-Di(methyl-d3)-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
1,6-Di(methyl-d3)-naphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled internal standard in gas chromatography-mass spectrometry (GC-MS) analyses to determine the concentration of naphthalene and its derivatives.
Biology: Employed in metabolic studies to trace the pathways of naphthalene metabolism in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of naphthalene-based drugs.
Industry: Applied in the development of deuterated materials for use in advanced materials science and engineering.
Mechanism of Action
The mechanism of action of 1,6-Di(methyl-d3)-naphthalene is primarily related to its role as a tracer in various analytical techniques. The deuterium atoms in the compound provide a distinct mass difference compared to the non-deuterated form, allowing for precise detection and quantification in mass spectrometry. The compound does not have specific molecular targets or pathways but serves as a valuable tool for studying the behavior of naphthalene and its derivatives in various systems.
Comparison with Similar Compounds
1,6-Di(methyl-d3)-naphthalene can be compared with other deuterated naphthalene derivatives, such as:
- 1,4-Bis(trideuteriomethyl)naphthalene
- 1,2-Bis(trideuteriomethyl)naphthalene
- 1,8-Bis(trideuteriomethyl)naphthalene
These compounds share similar properties but differ in the positions of deuterium substitution. The unique positioning of deuterium atoms in this compound makes it particularly useful for specific analytical applications, providing distinct advantages in terms of stability and detection sensitivity.
Properties
IUPAC Name |
1,6-bis(trideuteriomethyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h3-8H,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMXCNPQDUJNHT-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC(=C2C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC2=CC=CC(=C2C=C1)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
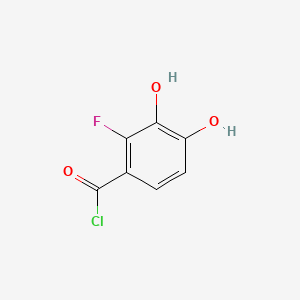
![FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE](/img/structure/B569644.png)
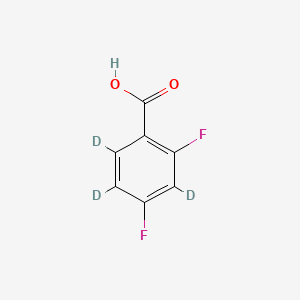
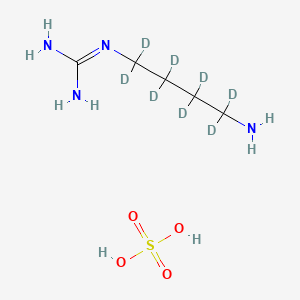
![Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-](/img/structure/B569648.png)
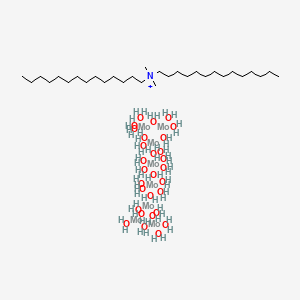

![(7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569651.png)
![(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide](/img/structure/B569653.png)
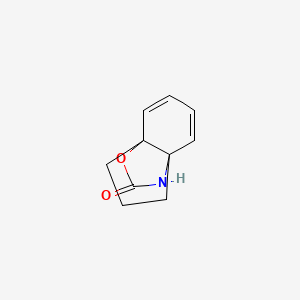

![7-oxa-4-azatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),2(6),3(5),8,10-pentaene](/img/structure/B569663.png)
